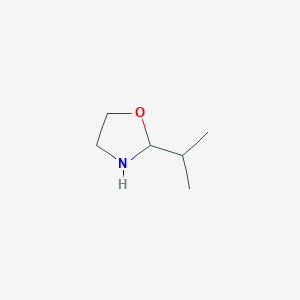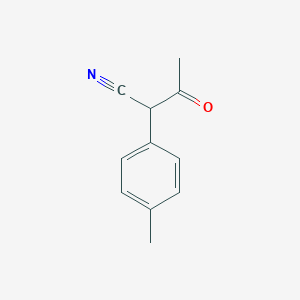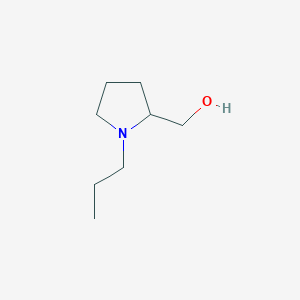
5-chloro-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
5-chloro-1H-pyrrole-2-carboxylic acid is a derivative of 1H-Pyrrole-2-carboxylic acid . It is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with two double bonds and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with amines . In the case of 1H-pyrrole-2-carboxylates, they can be synthesized in quantitative yield by reactions of 1H-pyrrole .Molecular Structure Analysis
The molecular structure of 5-chloro-1H-pyrrole-2-carboxylic acid is similar to that of 1H-Pyrrole-2-carboxylic acid, with the addition of a chlorine atom . The exact structure may be viewed using computational chemistry tools .Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For instance, N-substituted pyrroles can be synthesized via the Paal-Knorr pyrrole synthesis, which involves the condensation of amines with 1,4-diketones .Aplicaciones Científicas De Investigación
Organocatalytic Synthesis of Pyrroles
Pyrrole compounds, including 5-chloro-1H-pyrrole-2-carboxylic acid, are significant in the organocatalytic synthesis of diverse structural scaffolds . They have remarkable biological activities, pharmaceutical applications, and are intermediates in the synthesis of many natural products .
Synthesis of Indole Derivatives
Indoles are significant heterocyclic systems in natural products and drugs . Pyrrole compounds play a crucial role in the synthesis of indole derivatives, which are biologically active compounds used for the treatment of various disorders .
Cholecystokinin Antagonists
5-chloro-1H-pyrrole-2-carboxylic acid is employed in the synthesis of cholecystokinin antagonists . These are drugs used to block the action of cholecystokinin, a hormone that stimulates the digestion of fat and protein.
Benzopyran Antihypertensives
This compound is also used in the synthesis of benzopyran antihypertensives . These are drugs that help lower blood pressure and are used in the treatment of hypertension.
Azepinediones
Azepinediones are another class of compounds synthesized using 5-chloro-1H-pyrrole-2-carboxylic acid . The specific applications of azepinediones can vary, but they often have medicinal uses.
Anti-Inflammatory Drugs
Pyrrole compounds, including 5-chloro-1H-pyrrole-2-carboxylic acid, are found in nonsteroidal anti-inflammatory drugs (NSAIDs) like tolmetin . These drugs are commonly used to reduce inflammation and relieve pain.
Lipid-Lowering Agents
Pyrrole compounds are also present in lipid-lowering agents like atorvastatin . These drugs are used to lower the levels of fats (lipids), including cholesterol and triglycerides, in the blood.
Insecticides, Dyes, and Polymers
Pyrroles have wide applications in the production of insecticides, dyes, and polymers . These compounds are used in a variety of industries, from agriculture to textiles and materials science.
Mecanismo De Acción
Target of Action
5-Chloro-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole, a heterocyclic compound . Pyrrole derivatives have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
It is known that pyrrole derivatives interact with biological targets in a variety of ways . For instance, some pyrrole derivatives have been found to inhibit enzymes, interact with receptors, or intercalate with DNA . The specific interactions of 5-chloro-1H-pyrrole-2-carboxylic acid with its targets would depend on the specific chemical structure of the compound and the nature of the target.
Biochemical Pathways
Pyrrole derivatives are known to affect a variety of biochemical pathways . For instance, some pyrrole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell division, or induce apoptosis . The specific pathways affected by 5-chloro-1H-pyrrole-2-carboxylic acid would depend on its specific mode of action.
Result of Action
Based on the known effects of pyrrole derivatives, it can be speculated that 5-chloro-1h-pyrrole-2-carboxylic acid might have a variety of effects, such as inhibiting the growth of certain cells, inducing apoptosis, or disrupting certain biochemical pathways .
Propiedades
IUPAC Name |
5-chloro-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLUNFAAJVHVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-pyrrole-2-carboxylic acid | |
CAS RN |
27746-04-9 | |
| Record name | 5-chloro-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Ethyl-[1,2,4]thiadiazol-3-ylamine](/img/structure/B3381789.png)









